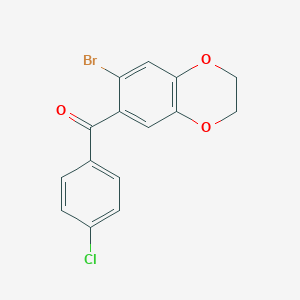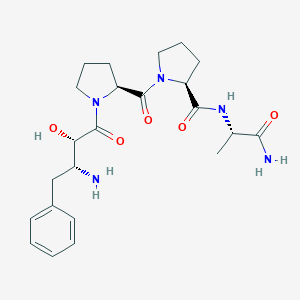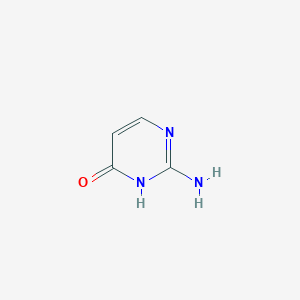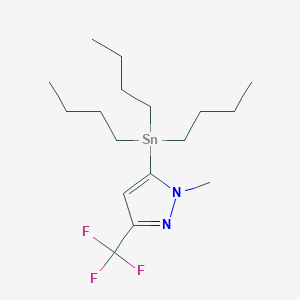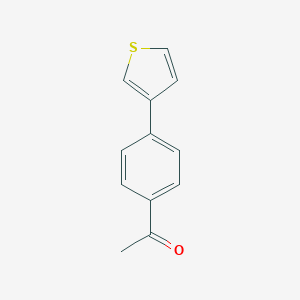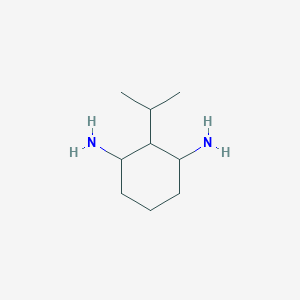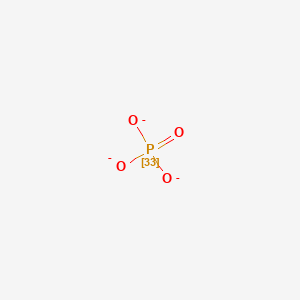
tert-Butyl (3-methylthiophen-2-yl)carbamate
Übersicht
Beschreibung
Tert-Butyl (3-methylthiophen-2-yl)carbamate, also known as TBMC, is an organic compound with a variety of uses in scientific research. It is a white, crystalline solid with a melting point of 107-109°C and is soluble in methanol, ethanol and acetone. TBMC is an important intermediate in the synthesis of various pharmaceuticals and is also used as a catalyst in organic synthesis. It is used as a building block in organic synthesis and as a reagent in various chemical reactions. TBMC has numerous applications in the fields of medicine, biochemistry and pharmacology, and it is currently being studied for its potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation
Research on compounds structurally related to tert-Butyl (3-methylthiophen-2-yl)carbamate, such as Methyl Tert-butyl Ether (MTBE), reveals significant interest in understanding their environmental impact and methods for remediation. MTBE, for instance, has been extensively studied for its presence in groundwater and soil due to its use as a gasoline additive. Studies have explored MTBE's biodegradation under aerobic and anaerobic conditions, indicating potential pathways for mitigating environmental contamination (Fiorenza & Rifai, 2003; Stocking et al., 2004). These findings suggest avenues for research into similar compounds, focusing on environmental safety and degradation mechanisms.
Wirkmechanismus
Carbamates are known to have various mechanisms of action depending on their specific structure and the context in which they are used. For instance, some carbamates are used as therapeutic agents and can play a role in drug-target interaction or improve the biological activity of parent molecules .
Safety and Hazards
The safety information for “tert-Butyl (3-methylthiophen-2-yl)carbamate” includes several hazard statements: H315, H319, H335 . These correspond to potential skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-methylthiophen-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-5-6-14-8(7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYPJRPYUJYATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
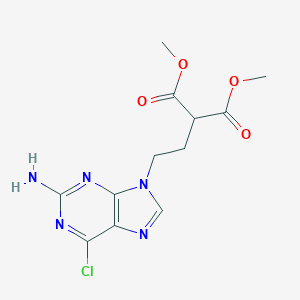

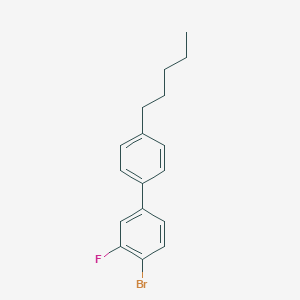
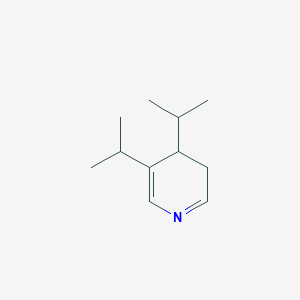
![Spiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B63520.png)


